An In-depth Technical Guide to 6-Hydroxychlorzoxazone-d2
An In-depth Technical Guide to 6-Hydroxychlorzoxazone-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Hydroxychlorzoxazone-d2, a deuterated metabolite of the muscle relaxant chlorzoxazone (B1668890). It is primarily utilized as a stable isotope-labeled internal standard in analytical and pharmacokinetic studies. This document details its chemical properties, and applications, with a significant focus on its role in the phenotyping of cytochrome P450 2E1 (CYP2E1) activity. Detailed experimental protocols for its use in bioanalytical methods are provided, alongside a summary of relevant quantitative data. Furthermore, this guide includes diagrams illustrating the metabolic pathway of chlorzoxazone and a typical experimental workflow for CYP2E1 activity assessment.
Introduction
6-Hydroxychlorzoxazone-d2 is the deuterium-labeled analog of 6-hydroxychlorzoxazone (B195315), the major metabolite of the centrally acting muscle relaxant, chlorzoxazone.[1] The parent drug, chlorzoxazone, is extensively metabolized in the liver, primarily through oxidation to 6-hydroxychlorzoxazone, a reaction predominantly catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme.[1][2] Due to this specific metabolic pathway, the formation rate of 6-hydroxychlorzoxazone is a well-established in vivo and in vitro probe for assessing CYP2E1 activity.
The incorporation of deuterium (B1214612) atoms into the 6-hydroxychlorzoxazone molecule creates a stable isotope-labeled version that is chemically identical to the endogenous metabolite but has a higher molecular weight. This mass difference allows for its use as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.[4]
This guide will delve into the technical aspects of 6-Hydroxychlorzoxazone-d2, providing researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies.
Chemical and Physical Properties
6-Hydroxychlorzoxazone-d2 is a white to off-white solid.[5] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one | [6][7] |
| Synonyms | 5-Chloro-6-hydroxy-2(3H)-benz-d2-oxazolone, 6-Hydroxychlorzoxazone-d2, NSC 24955-d2 | [4] |
| CAS Number | 1432065-00-3 | [6] |
| Molecular Formula | C₇H₂D₂ClNO₃ | [6] |
| Molecular Weight | 187.58 g/mol | [6] |
| Exact Mass | 187.0005 g/mol | [6] |
| Storage Temperature | 2-8°C | [5] |
| Solubility | Soluble in methanol |
Synthesis
While detailed, step-by-step synthesis protocols for 6-Hydroxychlorzoxazone-d2 are proprietary to commercial suppliers, the general approach involves the deuteration of either chlorzoxazone or a precursor molecule. The synthesis of the unlabeled parent drug, chlorzoxazone, typically involves the reaction of 4-chloro-2-aminophenol with urea (B33335) or phosgene.
The introduction of deuterium atoms can be achieved through various methods, such as acid- or base-catalyzed hydrogen-deuterium exchange on the aromatic ring of a suitable precursor. Given the positions of the deuterium atoms at the 4 and 7 positions of the benzoxazolone ring, a plausible synthetic route would involve the deuteration of a substituted aminophenol intermediate prior to the cyclization step that forms the benzoxazolone ring. The synthesis of deuterated metabolites can also be achieved through biotransformation using microorganisms or enzymes.
For research purposes, 6-Hydroxychlorzoxazone-d2 is typically procured from specialized chemical suppliers that provide a certificate of analysis detailing its purity and isotopic enrichment.
Applications in Research and Drug Development
The primary application of 6-Hydroxychlorzoxazone-d2 is as an internal standard for the accurate quantification of 6-hydroxychlorzoxazone in biological matrices such as plasma, urine, and liver microsomes.[4] This is crucial for several areas of research and drug development:
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CYP2E1 Phenotyping: The metabolic ratio of 6-hydroxychlorzoxazone to the parent drug, chlorzoxazone, in plasma or urine is a widely used index of CYP2E1 activity. Accurate measurement of the metabolite is essential for these studies, which are important for understanding inter-individual variability in drug metabolism, the effects of inducers and inhibitors on CYP2E1, and the role of this enzyme in the metabolism of other drugs and xenobiotics.
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Pharmacokinetic Studies: In pharmacokinetic studies of chlorzoxazone, precise measurement of both the parent drug and its major metabolite is necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Drug-Drug Interaction Studies: 6-Hydroxychlorzoxazone-d2 can be used in studies designed to investigate the potential of new drug candidates to inhibit or induce CYP2E1 activity.
-
Toxicology Studies: As CYP2E1 is involved in the metabolic activation of several pro-toxicants, understanding its activity is important in toxicology research.
Experimental Protocols
Quantification of 6-Hydroxychlorzoxazone in Human Plasma using LC-MS/MS with 6-Hydroxychlorzoxazone-d2 as an Internal Standard
This protocol provides a general framework for the analysis of 6-hydroxychlorzoxazone in human plasma. Specific parameters may need to be optimized based on the instrumentation available.
5.1.1. Materials and Reagents
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Human plasma (with anticoagulant, e.g., K₂EDTA)
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6-Hydroxychlorzoxazone analytical standard
-
6-Hydroxychlorzoxazone-d2 (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
5.1.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (6-Hydroxychlorzoxazone-d2 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
5.1.3. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
5.1.4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions | |
| 6-Hydroxychlorzoxazone | Q1: m/z 184.0 -> Q3: m/z 128.0 |
| 6-Hydroxychlorzoxazone-d2 | Q1: m/z 186.0 -> Q3: m/z 130.0 |
| Ion Source Temperature | 500°C |
| Capillary Voltage | -3500 V |
| Collision Gas | Argon |
5.1.5. Data Analysis
The concentration of 6-hydroxychlorzoxazone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from samples with known concentrations of the analyte.
In Vivo CYP2E1 Phenotyping Protocol
-
Administer a single oral dose of chlorzoxazone (typically 250-500 mg) to the study subject.
-
Collect a blood sample at a specific time point post-dose (e.g., 2 or 4 hours).
-
Process the blood sample to obtain plasma.
-
Analyze the plasma concentrations of both chlorzoxazone and 6-hydroxychlorzoxazone using a validated LC-MS/MS method with their respective stable isotope-labeled internal standards (e.g., chlorzoxazone-d3 (B562974) and 6-hydroxychlorzoxazone-d2).
-
Calculate the metabolic ratio of 6-hydroxychlorzoxazone to chlorzoxazone.
Data Presentation
The following tables summarize typical quantitative data associated with the analysis and application of 6-Hydroxychlorzoxazone.
Table 1: Typical LC-MS/MS Parameters for the Analysis of 6-Hydroxychlorzoxazone
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-Hydroxychlorzoxazone | 184.0 | 128.0 | 20 |
| 6-Hydroxychlorzoxazone-d2 | 186.0 | 130.0 | 20 |
Table 2: Pharmacokinetic Parameters of Chlorzoxazone and 6-Hydroxychlorzoxazone in Healthy Volunteers (Example Data)
| Parameter | Chlorzoxazone | 6-Hydroxychlorzoxazone |
| Cmax (ng/mL) | 5000 - 10000 | 1000 - 2000 |
| Tmax (hr) | 1 - 2 | 2 - 4 |
| AUC₀₋inf (ng*hr/mL) | 20000 - 40000 | 8000 - 15000 |
| t₁/₂ (hr) | 1 - 1.5 | 2 - 3 |
| Metabolic Ratio (at 2 hr) | - | 0.3 - 0.8 |
Note: These are example values and can vary significantly between individuals.
Visualizations
Metabolic Pathway of Chlorzoxazone
Caption: Metabolic pathway of chlorzoxazone.
Experimental Workflow for CYP2E1 Phenotyping
Caption: Experimental workflow for CYP2E1 phenotyping.
Conclusion
6-Hydroxychlorzoxazone-d2 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard ensures the reliability of analytical data for the quantification of 6-hydroxychlorzoxazone. This, in turn, allows for accurate phenotyping of CYP2E1 activity, a critical factor in understanding drug-drug interactions and inter-individual differences in drug response. This technical guide has provided a comprehensive overview of its properties, applications, and detailed experimental protocols to facilitate its effective use in a research setting.
References
- 1. 6-Hydroxy Chlorzoxazone-d2 | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 6-Hydroxy Chlorzoxazone-D2-15N | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. 6-HYDROXYCHLORZOXAZONE CAS#: 1750-45-4 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tn-sanso.co.jp [tn-sanso.co.jp]
